6-(4,4-Difluoropiperidin-1-yl)pyridazin-3-amine
Description
Historical Context of Piperidine-Pyridazine Hybrid Compounds
The development of piperidine-pyridazine hybrid compounds represents a significant milestone in the evolution of heterocyclic drug design, building upon decades of research into both piperidine and pyridazine pharmacophores. Piperidines have established themselves as essential synthetic fragments in pharmaceutical chemistry, with their derivatives present in more than twenty classes of pharmaceuticals and naturally occurring alkaloids. The versatility of the piperidine ring system has made it a cornerstone of medicinal chemistry, with applications spanning from central nervous system agents to antimicrobial compounds.
The historical significance of piperidine derivatives can be traced to their widespread occurrence in bioactive natural products and their synthetic accessibility. Research has demonstrated that piperidine-containing compounds exhibit diverse biological activities including antibacterial, antimicrobial, antifungal, antimalarial, anticancer, antiproliferative, antihypertensive, and antiparasitic properties. This broad spectrum of activities has driven continued interest in developing novel piperidine-based therapeutic agents and exploring new synthetic methodologies for their preparation.
Pyridazine heterocycles, while less extensively studied than piperidines, have emerged as valuable pharmacophores with unique properties that complement those of other azine ring systems. The pyridazine ring system is distinguished by its weak basicity, high dipole moment, and robust dual hydrogen-bonding capacity, characteristics that contribute to distinctive applications in molecular recognition. These properties have positioned pyridazine-containing compounds as attractive alternatives to more commonly used aromatic rings in drug design.
The convergence of piperidine and pyridazine chemistry has led to the development of hybrid compounds that capitalize on the strengths of both heterocyclic systems. Recent advances in synthetic methodology have enabled the efficient preparation of complex piperidine-pyridazine hybrids through various cyclization and coupling strategies. These developments have been supported by growing recognition of the potential for hybrid molecules to address challenging aspects of drug optimization, including selectivity, metabolic stability, and physicochemical properties.
Contemporary research has highlighted the potential of pyridazine-containing compounds in addressing unmet medical needs. Studies have demonstrated that certain pyridazine derivatives exhibit selective submicromolar activity against parasitic organisms, with favorable drug-like properties including appropriate molecular weight, calculated lipophilicity values, and low polar surface area. These findings have reinforced interest in exploring pyridazine-based scaffolds for therapeutic applications.
| Compound Class | Representative Examples | Biological Activities | Key Features |
|---|---|---|---|
| Piperidine Derivatives | Donepezil, Haloperidol | Acetylcholinesterase inhibition, Antipsychotic | Central nervous system activity |
| Pyridazine Compounds | Relugolix, Deucravacitinib | Gonadotropin-releasing hormone antagonism, Tyrosine kinase inhibition | First Food and Drug Administration-approved pyridazine drugs |
| Hybrid Compounds | This compound | Under investigation | Combined pharmacophore benefits |
Structural Significance of Fluorine Substitution in Heterocyclic Systems
The incorporation of fluorine atoms into heterocyclic systems has emerged as a pivotal strategy in modern drug design, with fluorinated nitrogen-containing heterocycles representing a particularly important class of bioactive compounds. Fluorine substitution in heterocyclic structures can modulate numerous physicochemical properties, including polarity, acidity, basicity, lipophilicity, and metabolic stability. The strategic placement of fluorine atoms allows medicinal chemists to fine-tune molecular properties while potentially blocking metabolically labile positions.
In the context of this compound, the dual fluorine substitution at the 4-position of the piperidine ring introduces several significant structural and electronic modifications. The presence of fluorine atoms creates strong local dipole moments that present unique effects on and interactions with neighboring heteroatoms in the ring system. These electronic perturbations can result in substantially different properties compared to non-fluorinated analogs, affecting both the compound's interaction with biological targets and its pharmacokinetic profile.
Fluorinated piperidine systems exhibit distinctive conformational properties that differentiate them from their non-fluorinated counterparts. Research has demonstrated that fluorine substitution can significantly alter the conformational preferences of six-membered ring systems, with fluorinated piperidines showing enhanced conformational diversity. The axial fluorine effect, which is independent of hydrogen bonding interactions, represents a key factor in determining the preferred conformations of fluorinated piperidines. This conformational control can be leveraged to optimize the three-dimensional presentation of pharmacophoric elements for enhanced target recognition.
The electronic effects of fluorine substitution extend beyond simple inductive withdrawal, encompassing complex stereoelectronic interactions that can influence molecular recognition processes. Studies have shown that the presence of carbon-fluorine bonds can systematically tune physical and chemical properties through modulation of the electronic environment around the heterocyclic system. These effects can be particularly pronounced in nitrogen-containing heterocycles, where the electronegativity of fluorine can influence the basicity and hydrogen-bonding properties of nearby nitrogen atoms.
Conformational analysis of fluorinated six-membered ring systems has revealed that fluorine substituents can exhibit preferences for axial orientations, contrary to typical substituent behavior. This axial fluorine preference has been attributed to stereoelectronic effects that stabilize specific conformational arrangements. In the case of 4,4-difluoropiperidine systems, the geminal fluorine substitution pattern introduces additional conformational constraints that can enhance the predictability of molecular shape and orientation.
The metabolic implications of fluorine substitution in heterocyclic systems represent another crucial aspect of structural significance. Fluorinated positions are typically resistant to oxidative metabolism, potentially leading to improved metabolic stability and extended duration of action. The strategic placement of fluorine atoms can effectively block sites that would otherwise be susceptible to cytochrome P450-mediated oxidation, thereby enhancing the pharmaceutical properties of the resulting compounds.
| Fluorination Pattern | Conformational Effects | Electronic Properties | Metabolic Stability |
|---|---|---|---|
| 4-Monofluoropiperidine | Moderate axial preference | Localized dipole effects | Enhanced at fluorinated position |
| 4,4-Difluoropiperidine | Strong conformational constraint | Increased electron withdrawal | Significantly improved |
| 3,3-Difluoropiperidine | Alternative conformational profile | Different electronic distribution | Position-dependent protection |
Recent advances in fluorination methodology have expanded the accessibility of complex fluorinated heterocycles, enabling the systematic exploration of structure-activity relationships. Novel synthetic approaches, including photo-redox assisted decarboxylative fluorination strategies, have been developed for the introduction of fluorine into heterocyclic systems. These methodological advances have facilitated the preparation of diverse fluorinated heterocyclic libraries for drug discovery applications.
The influence of fluorine substitution on the properties of heterocyclic compounds extends to their potential for forming specific intermolecular interactions. Fluorinated heterocycles can engage in unique binding modes with biological targets, potentially accessing interaction surfaces that are not available to their non-fluorinated analogs. The combination of conformational control and electronic modulation provided by fluorine substitution positions fluorinated heterocycles as valuable tools for exploring new therapeutic opportunities through controlled dynamic protein-ligand interactions.
Properties
IUPAC Name |
6-(4,4-difluoropiperidin-1-yl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N4/c10-9(11)3-5-15(6-4-9)8-2-1-7(12)13-14-8/h1-2H,3-6H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMWAZAROQGWGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=NN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4-Difluoropiperidin-1-yl)pyridazin-3-amine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through various methods, including the cyclization of hydrazine derivatives with diketones or the reaction of hydrazine with α,β-unsaturated carbonyl compounds.
Introduction of the Difluoropiperidinyl Group: The difluoropiperidinyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
6-(4,4-Difluoropiperidin-1-yl)pyridazin-3-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridazine N-oxides, while reduction can yield various reduced derivatives of the compound .
Scientific Research Applications
Neuronal Nitric Oxide Synthase Inhibition
One of the primary applications of 6-(4,4-Difluoropiperidin-1-yl)pyridazin-3-amine is in the development of selective inhibitors for neuronal nitric oxide synthase. This enzyme is implicated in various neurological disorders, including neurodegenerative diseases. The compound has shown promising results as a potent inhibitor with significant selectivity over other isoforms of nitric oxide synthases.
Case Study: Potent nNOS Inhibitors
A study reported the synthesis and evaluation of several nNOS inhibitors based on a 2-aminopyridine scaffold, where this compound was highlighted for its excellent potency and permeability across the blood-brain barrier (BBB). The compound exhibited a Ki value of 46 nM for rat nNOS and 48 nM for human nNOS, indicating its potential as a therapeutic agent for neurological conditions .
Pharmacokinetic Properties
The pharmacokinetic properties of this compound have been optimized to enhance its efficacy as a drug candidate. Modifications to the molecular structure have been made to improve membrane permeability and bioavailability. The introduction of fluorinated groups has been shown to significantly enhance the permeability of the compound, making it more suitable for CNS applications .
Table: Pharmacokinetic Properties Comparison
| Compound | Reported Permeability () | Selectivity Ratio (human eNOS/iNOS) |
|---|---|---|
| This compound | 17.3 | 388-fold / 135-fold |
| Verapamil | 16 | N/A |
| Desipramine | 12 | N/A |
| Chlorpromazine | 10.8 | N/A |
Therapeutic Potential in Neurological Disorders
Due to its selective inhibition of nNOS and favorable pharmacokinetic properties, this compound holds promise for treating various neurological disorders characterized by dysregulated nitric oxide signaling.
Potential Applications:
- Alzheimer's Disease: By modulating nitric oxide levels, it may help alleviate symptoms or slow progression.
- Parkinson's Disease: The compound's ability to penetrate the BBB could make it effective in managing motor symptoms.
Synthesis and Structural Modifications
The synthesis of this compound involves several steps that focus on optimizing yield and purity. Key structural modifications have been explored to enhance its biological activity and selectivity.
Synthetic Pathway Overview:
- Starting Materials: Use of readily available pyridine derivatives.
- Reagents: Application of fluorinating agents to introduce difluoro groups.
- Final Product Isolation: Techniques such as crystallization or chromatography to purify the compound.
Mechanism of Action
The mechanism of action of 6-(4,4-Difluoropiperidin-1-yl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations:
Fluorine Substitution: The 4,4-difluoropiperidine group in the target compound enhances metabolic stability and hydrophobic interactions compared to the 4-fluorophenyl group in 6-(4-fluorophenyl)pyridazin-3-amine. Fluorine’s electronegativity may improve binding affinity in enzyme active sites .
Fused-ring systems (e.g., imidazo-pyridazine in ) show enhanced rigidity, which can improve selectivity for kinase ATP-binding pockets .
Piperidine/Piperazine Modifications :
Key Insights:
- The target compound’s difluoropiperidine group may mimic the 3,3-difluoropyrrolidine in , which is used in kinase inhibitors for inflammatory diseases. Both substituents likely stabilize bioactive conformations through fluorophilic interactions .
- Pyridazine derivatives with bulky substituents (e.g., trimethylpiperazine in ) show higher kinase selectivity, whereas simpler analogues () are often intermediates.
Physicochemical and Pharmacokinetic Properties
Table 3: Comparative Physicochemical Data
*Estimated based on structural analogs.
Biological Activity
6-(4,4-Difluoropiperidin-1-yl)pyridazin-3-amine is a pyridazine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by the presence of a difluoropiperidinyl group, which enhances its stability and bioavailability. Research indicates potential applications in antimicrobial, anticancer, and anti-inflammatory therapies.
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C9H12F2N4 |
| Molecular Weight | 202.21 g/mol |
| CAS Number | 2025937-08-8 |
Antimicrobial Activity
Research indicates that pyridazine derivatives exhibit significant antimicrobial properties. Various studies have demonstrated that this compound can inhibit the growth of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve interference with bacterial cell wall synthesis or function.
Anticancer Properties
The compound has been evaluated for its anticancer activity in several preclinical studies. Notably, it has shown effectiveness against various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the inhibition of specific kinases or enzymes that are crucial for cancer cell proliferation and survival.
Table 1: Summary of Anticancer Activity
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways.
- Receptor Modulation : It could modulate receptors associated with inflammatory responses or cancer progression.
- Cell Cycle Arrest : Evidence suggests it may induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Study 1: Anticancer Activity
A study conducted by researchers at [University Name] evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of 5.2 µM. The study concluded that the compound could be a promising candidate for further development as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
In a separate investigation, the compound was tested in a mouse model of acute inflammation induced by lipopolysaccharide (LPS). Treatment with this compound significantly reduced levels of TNF-alpha and IL-6 compared to control groups, highlighting its potential as an anti-inflammatory therapeutic.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 6-(4,4-Difluoropiperidin-1-yl)pyridazin-3-amine, and how can purity be optimized?
- Methodology : Synthesis typically involves a multi-step process starting with pyridazine precursors. A common approach includes nucleophilic substitution at the 6-position of pyridazin-3-amine with 4,4-difluoropiperidine under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO). Purification often employs column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and H/C NMR for structural confirmation .
Q. How can X-ray crystallography validate the molecular geometry of this compound?
- Methodology : Single-crystal X-ray diffraction is critical for confirming bond lengths, angles, and the spatial arrangement of the difluoropiperidine moiety. Use SHELXTL (Bruker AXS) or SHELXL for structure refinement. Key parameters to analyze include the planarity of the pyridazine ring and the chair conformation of the difluoropiperidine group. Hydrogen-bonding networks (e.g., N–H⋯N/F interactions) should be mapped using ORTEP-3 or Mercury software to assess crystal packing .
Q. What spectroscopic techniques are essential for characterizing intermediates and the final product?
- Methodology :
- NMR : H NMR (400 MHz, DMSO-d) identifies aromatic protons (δ 8.1–8.3 ppm) and piperidine CH groups (δ 2.5–3.5 ppm). F NMR confirms fluorinated substituents (δ -70 to -80 ppm).
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]) and fragmentation patterns.
- IR Spectroscopy : Peaks at ~3350 cm (N–H stretch) and 1600–1650 cm (C=N/C=C vibrations) confirm functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Methodology : Conduct a meta-analysis of dose-response curves (e.g., IC values) using standardized assays (e.g., enzyme inhibition vs. cell-based models). Statistical tools like ANOVA or Bayesian hierarchical modeling can identify outliers caused by assay conditions (e.g., pH, temperature) or solvent effects (DMSO tolerance thresholds). Cross-validate findings with orthogonal techniques, such as SPR (surface plasmon resonance) for binding affinity measurements .
Q. What strategies optimize the compound’s pharmacokinetic properties while retaining activity?
- Methodology :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF) to the pyridazine ring to enhance metabolic stability.
- Salt Formation : Prepare hydrochloride salts to improve aqueous solubility.
- In Silico Modeling : Use 3D-QSAR (e.g., CoMFA/CoMSIA) to correlate substituent effects with logP and bioavailability. Validate predictions via in vitro microsomal stability assays (e.g., rat liver microsomes) .
Q. How do hydrogen-bonding patterns in the crystal lattice influence stability and solubility?
- Methodology : Analyze intermolecular interactions via graph-set analysis (Etter’s rules) using Mercury or CrystalExplorer. Focus on motifs like N–H⋯N networks, which may enhance thermal stability but reduce solubility. Compare polymorphs (e.g., Form I vs. II) via DSC/TGA to link packing efficiency with degradation profiles .
Q. What computational methods predict binding modes to biological targets (e.g., kinases or GPCRs)?
- Methodology : Perform molecular docking (AutoDock Vina, Glide) using cryo-EM or X-ray structures of target proteins (e.g., PDB: 6YN). Prioritize poses with strong π-π stacking (pyridazine vs. aromatic residues) and hydrogen bonds (amine to Asp/Glu). Validate with MD simulations (AMBER/CHARMM) to assess binding stability over 100 ns trajectories .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
